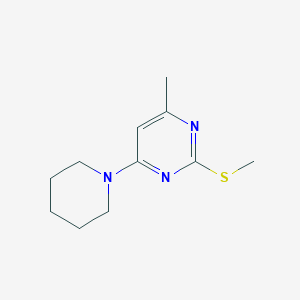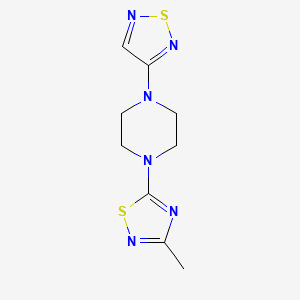![molecular formula C12H19N3S B6437192 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane CAS No. 2549030-13-7](/img/structure/B6437192.png)
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a unique structure that consists of a 6-methyl-2-methylsulfanyl pyrimidine ring and an azepane ring. This compound has been studied for its potential use in drug development, as a novel therapeutic agent, and for its potential applications in laboratory experiments.
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as 2-methylsulfanyl-1,4-dihydropyrimidine derivatives, have been synthesized and tested for analgesic activity . Therefore, it’s plausible that this compound may also interact with pain receptors or enzymes involved in pain signaling pathways.
Mode of Action
It’s known that the compound can undergo a reaction with heterocyclic ch acids, leading to a formal cleavage of the substrate and the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving nucleophilic substitution .
Pharmacokinetics
Similar compounds, such as 2-methylsulfanyl-1,4-dihydropyrimidine derivatives, have been synthesized and their in silico adme and physicochemical properties calculated using software tools . These properties would impact the compound’s bioavailability and overall pharmacokinetic profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent such as methanol. Additionally, it can be difficult to obtain in large quantities.
Direcciones Futuras
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane is a novel compound with potential applications in various fields. There are a number of potential future directions for this compound, including further research into its potential use in drug development and as a novel therapeutic agent. Additionally, further research into its potential applications in laboratory experiments is needed. Additionally, further research into its biochemical and physiological effects is needed in order to better understand its mechanism of action. Finally, further research into its potential toxicity and safety profile is needed in order to ensure its safe use in clinical settings.
Métodos De Síntesis
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane can be synthesized using a variety of methods. One method involves the condensation reaction of 2-methylsulfanyl-6-methylpyrimidine with 1,3-dioxane-4,5-dione. The reaction is carried out in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white solid. Other synthesis methods include the reaction of 6-methyl-2-methylsulfanylpyrimidine with 1,3-dioxane-4,5-dione in the presence of a base, as well as the reaction of 6-methyl-2-methylsulfanylpyrimidine with 1,3-dioxane-4,5-dione in the presence of a Lewis acid such as zinc chloride.
Aplicaciones Científicas De Investigación
1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane has been studied for its potential use in drug development and as a novel therapeutic agent. The compound has been studied for its potential to inhibit the formation of biofilms, which are communities of bacteria that can form on surfaces and cause infections. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, the compound has been studied for its potential to act as an anti-inflammatory agent and for its potential to act as an antioxidant.
Propiedades
IUPAC Name |
1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3S/c1-10-9-11(14-12(13-10)16-2)15-7-5-3-4-6-8-15/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWYKQQCAAGORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6437111.png)
![3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6437115.png)
![4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437133.png)

![6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6437143.png)
![2-[(oxetan-2-yl)methoxy]-1,3-thiazole](/img/structure/B6437150.png)
![2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine](/img/structure/B6437151.png)
![4-methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6437157.png)


![3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B6437199.png)
![4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6437207.png)
![4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437215.png)
![2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437235.png)